3-(Hydroxymethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione 3-(Hydroxymethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione
Brand Name: Vulcanchem
CAS No.: 1824145-86-9
VCID: VC6534489
InChI: InChI=1S/C5H11NO3S/c1-6-5(4-7)2-3-10(6,8)9/h5,7H,2-4H2,1H3
SMILES: CN1C(CCS1(=O)=O)CO
Molecular Formula: C5H11NO3S
Molecular Weight: 165.21

3-(Hydroxymethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione

CAS No.: 1824145-86-9

Cat. No.: VC6534489

Molecular Formula: C5H11NO3S

Molecular Weight: 165.21

* For research use only. Not for human or veterinary use.

3-(Hydroxymethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione - 1824145-86-9

Specification

CAS No. 1824145-86-9
Molecular Formula C5H11NO3S
Molecular Weight 165.21
IUPAC Name (2-methyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanol
Standard InChI InChI=1S/C5H11NO3S/c1-6-5(4-7)2-3-10(6,8)9/h5,7H,2-4H2,1H3
Standard InChI Key GPEFZKYJMOJXNN-UHFFFAOYSA-N
SMILES CN1C(CCS1(=O)=O)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound is systematically named (2-methyl-1,1-dioxido-3-isothiazolidinyl)methanol, reflecting its sulfone group (-SO₂-) and hydroxymethyl (-CH₂OH) substituent . Its molecular formula is C₅H₁₁NO₃S, with a molecular weight of 165.21 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) name ensures unambiguous identification, while the CAS registry number 1824145-86-9 provides a unique identifier for regulatory and commercial purposes .

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name(2-methyl-1,1-dioxido-3-isothiazolidinyl)methanol
Molecular FormulaC₅H₁₁NO₃S
Molecular Weight165.21 g/mol
CAS Number1824145-86-9
InChI CodeInChI=1S/C5H11NO3S/c1-6-5(4-7)2-3-10(6,8)9/h5,7H,2-4H2,1H3
SMILESCC1N(S(=O)(=O)C1)CO

Structural Analysis

The thiazolidine ring is a five-membered heterocycle containing one sulfur and one nitrogen atom. The sulfone group (-SO₂-) at the 1-position introduces electron-withdrawing characteristics, while the hydroxymethyl group at the 3-position enhances polarity and hydrogen-bonding capacity . The methyl group at the 2-position contributes to steric hindrance, potentially influencing reactivity and conformational stability.

The InChI key GPEFZKYJMOJXNN-UHFFFAOYSA-N and SMILES string CC1N(S(=O)(=O)C1)CO provide precise representations of the compound’s connectivity and stereochemistry . Computational models predict a puckered ring conformation, with the sulfone group adopting a planar geometry due to resonance stabilization.

Synthesis and Manufacturing

Industrial Production

The compound is commercially available through Enamine Ltd., a supplier specializing in building blocks for drug discovery . Production scales range from milligram quantities for research to kilogram batches for industrial applications. Typical purity levels are 95%, with impurities likely comprising unreacted starting materials or stereoisomers .

Physical and Chemical Properties

Physicochemical Profile

The compound’s hydroxymethyl group confers moderate hydrophilicity, suggesting solubility in polar solvents such as water, methanol, or dimethyl sulfoxide (DMSO). The sulfone group enhances thermal stability, with a predicted melting point exceeding 150°C based on analogous compounds .

Table 2: Predicted Physicochemical Properties

PropertyValueBasis of Estimation
Solubility in Water~10 mg/mLHydroxymethyl polarity
LogP (Octanol-Water)-0.5 to 0.2Computational modeling
Melting Point150–170°CAnalogous sulfones
StabilityStable at room temperatureSupplier storage data

Reactivity and Functional Group Transformations

The sulfone group is resistant to further oxidation but may participate in nucleophilic substitution reactions at the sulfur atom. The hydroxymethyl group can undergo esterification, etherification, or oxidation to a carboxylic acid. For instance:

  • Esterification: Reaction with acetyl chloride yields the corresponding acetate ester.

  • Oxidation: Treatment with Jones reagent (CrO₃/H₂SO₄) could convert the hydroxymethyl group to a carboxylate.

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